REACTION_CXSMILES
|
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6](B(O)O)=[CH:5][CH:4]=1.Cl[C:13]1[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=1.[F-].[Cs+]>C(#N)C.O.C1C=CC([P]([Pd]([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)([P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)[P](C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)(C2C=CC=CC=2)C2C=CC=CC=2)=CC=1>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([C:13]2[CH:18]=[CH:17][C:16]([N+:19]([O-:21])=[O:20])=[CH:15][CH:14]=2)=[CH:5][CH:4]=1 |f:2.3,4.5,^1:31,33,52,71|
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Name
|
|
Quantity
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3.7 g
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Type
|
reactant
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Smiles
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COC1=CC=C(C=C1)B(O)O
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Name
|
|
Quantity
|
3.84 g
|
Type
|
reactant
|
Smiles
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ClC1=CC=C(C=C1)[N+](=O)[O-]
|
Name
|
|
Quantity
|
7.4 g
|
Type
|
reactant
|
Smiles
|
[F-].[Cs+]
|
Name
|
|
Quantity
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150 mL
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Type
|
solvent
|
Smiles
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C(C)#N.O
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Name
|
|
Quantity
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844 mg
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Type
|
catalyst
|
Smiles
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C=1C=CC(=CC1)[P](C=2C=CC=CC2)(C=3C=CC=CC3)[Pd]([P](C=4C=CC=CC4)(C=5C=CC=CC5)C=6C=CC=CC6)([P](C=7C=CC=CC7)(C=8C=CC=CC8)C=9C=CC=CC9)[P](C=1C=CC=CC1)(C=1C=CC=CC1)C=1C=CC=CC1
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Conditions are dynamic
|
1
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Details
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See reaction.notes.procedure_details.
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Type
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CUSTOM
|
Details
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was degassed under vacuum for 20 minutes
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Duration
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20 min
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Type
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TEMPERATURE
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Details
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the reaction refluxed for 3 h
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Duration
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3 h
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Type
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CUSTOM
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Details
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The solvent was removed under reduced pressure
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Type
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CUSTOM
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Details
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the residue partitioned between methylene chloride and water
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Type
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CUSTOM
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Details
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The organic phase was separated
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Type
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DRY_WITH_MATERIAL
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Details
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dried (Na2SO4)
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Type
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CUSTOM
|
Details
|
the solvent removed under reduced pressure
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Type
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CUSTOM
|
Details
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Purification of the residue on silica gel using 5% ethyl acetate hexanes as the eluent
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Name
|
|
Type
|
product
|
Smiles
|
COC1=CC=C(C=C1)C1=CC=C(C=C1)[N+](=O)[O-]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 4.55 g | |
YIELD: PERCENTYIELD | 81% | |
YIELD: CALCULATEDPERCENTYIELD | 81.7% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |